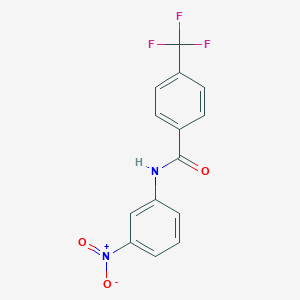

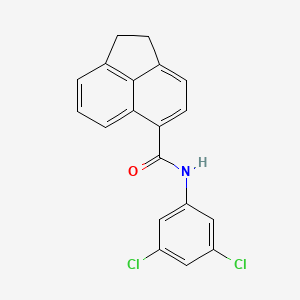

![molecular formula C19H18N2O2 B5706293 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide” is also known as JHDM Inhibitor VIII, SD70 . It is a cell-permeable compound with a Fe (II)-chelating 8-hydroxyquinoline (8HQ) moiety . It is reported to inhibit KDM4C and possibly other JMJD2/KDM4 members of Jumonji domain-containing histone demethylases (JHDM) .

Molecular Structure Analysis

The empirical formula of this compound is C18H18N2O3 . The exact mass is not specified in the search results. The structure likely includes a quinoline ring, a benzamide group, and a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis

The compound is an off-white powder . It is soluble in DMSO at a concentration of 50 mg/mL . The storage temperature is 2-8°C .科学研究应用

Anticancer Properties

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Antioxidant Activity

The compound’s quinoline moiety contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide could be harnessed as a potential natural antioxidant in pharmaceuticals or functional foods .

Anti-inflammatory Effects

Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Further research is needed to fully understand its mechanisms and potential therapeutic applications .

Neuroprotective Properties

Given its structural resemblance to certain neuroprotective compounds, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has drawn interest in neurobiology. Researchers explore its ability to protect neurons from oxidative stress, neurodegeneration, and excitotoxicity. These findings could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Activity

The benzamide portion of the compound may contribute to its antibacterial properties. Studies have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Potential applications include developing novel antibiotics or antimicrobial coatings .

Chemical Synthesis and Polymer Applications

Beyond its biological activities, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide can serve as a building block for chemical synthesis. Researchers have explored its use in creating functionalized polymers, such as (meth)acrylates. These polymers find applications in drug delivery, coatings, and materials science .

Soykan, C. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. DOI: 10.5772/intechopen.89767 Synthesis, characterization, antioxidant, and antibacterial activities of novel benzamide compounds. (2020). Research on Chemical Intermediates, 46(11), 6717–6730. DOI: 10.1007/s11164-020-04118-7 A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–12. DOI: 10.1186/s43094-020-00141-y

作用机制

安全和危害

属性

IUPAC Name |

N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHQTEGHJCHILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

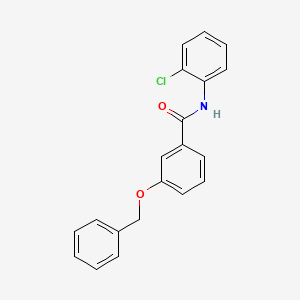

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)

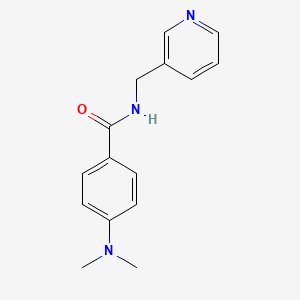

![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)

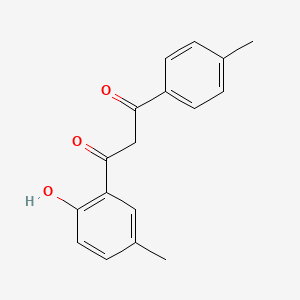

![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)